molecular formula C13H20F3NO3 B2516475 Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate CAS No. 1878425-30-9

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B2516475
CAS No.: 1878425-30-9
M. Wt: 295.302
InChI Key: JIUWMGIWCDEZFW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with a unique structure that includes a piperidine ring and a trifluoromethyl group.

Preparation Methods

The synthesis of tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethyl ketones under specific conditions. One common method includes the use of tert-butyl nitrite (t-BuONO) as a reagent in the presence of a radical initiator such as benzoyl peroxide (BPO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate (CAS Number: 1228631-18-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H20F3NO3
  • Molecular Weight : 295.3 g/mol
  • Purity : ≥ 97%
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a trifluoroacetyl moiety, which contributes to its unique biological properties.

This compound exhibits various biological activities that can be attributed to its structural components:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, potentially allowing the compound to interact with lipid membranes and inhibit specific enzyme activities involved in metabolic pathways.
  • Modulation of Receptor Activity : This compound may act as a modulator for certain neurotransmitter receptors, influencing neuronal signaling pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that it can reduce pro-inflammatory cytokine levels in vitro.
  • Neuroprotective Properties : It has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis in cellular models.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of specific enzymes
Anti-inflammatoryDecreased cytokine production
NeuroprotectionProtection against oxidative stress

Case Studies

  • Neuroprotection in Animal Models :
    • In a study involving rats subjected to induced oxidative stress, administration of this compound resulted in significant reductions in markers of neuronal damage compared to control groups. This suggests its potential utility in treating neurodegenerative diseases.
  • Inflammation Model Studies :
    • In vitro studies using macrophage cell lines demonstrated that this compound could significantly lower the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its role as an anti-inflammatory agent.

Properties

IUPAC Name

tert-butyl 2-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-7-5-4-6-9(17)8-10(18)13(14,15)16/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUWMGIWCDEZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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